(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is a synthetic organic compound characterized by its unique pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: Nitration of the aromatic ring using a nitrating agent such as nitric acid or a nitrating mixture.
Ethyl and Dimethyl Substituents: Introduction of these groups through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(5S,6R)-5-ethyl-3,3-dimethyl-6-phenyl-dihydro-2H-pyran-2,4(3H)-dione: Similar structure but lacks the nitro group.
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-methoxyphenyl)dihydro-2H-pyran-2,4(3H)-dione: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione may confer unique chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
1212223-33-0 |
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Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)oxane-2,4-dione |
InChI |
InChI=1S/C15H17NO5/c1-4-11-12(21-14(18)15(2,3)13(11)17)9-5-7-10(8-6-9)16(19)20/h5-8,11-12H,4H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
LCBGEFYZUIYPGO-RYUDHWBXSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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